molecular formula C9H8ClNO4 B1624320 2-((Carboxymethyl)amino)-4-chlorobenzoic acid CAS No. 99282-79-8

2-((Carboxymethyl)amino)-4-chlorobenzoic acid

Cat. No. B1624320
Key on ui cas rn: 99282-79-8
M. Wt: 229.62 g/mol
InChI Key: UDXGKLGUAJLLCJ-UHFFFAOYSA-N
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Patent
US06201121B1

Procedure details

To a solution of potassium carbonate (10.3 g), potassium hydroxide (10.3 g), 2,4-dichlorobenzoic acid (VI) (15 g) and glycine (VII) (10.31 g) in water (150 ml) was added copper powder (0.38 g) and the resulting mixture was refluxed for 2 hours. Hereinafter, the resulting reaction solution was treated in the same manner as in Example 1 to give 12.8 g of the desired compound (yield, 71.2%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10.31 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
0.38 g
Type
catalyst
Reaction Step One
Yield
71.2%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].Cl[C:10]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].[NH2:20][CH2:21][C:22]([OH:24])=[O:23]>O.[Cu]>[C:22]([CH2:21][NH:20][C:10]1[CH:18]=[C:17]([Cl:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13])([OH:24])=[O:23] |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Name
Quantity
10.31 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
copper
Quantity
0.38 g
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Hereinafter, the resulting reaction solution
ADDITION
Type
ADDITION
Details
was treated in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CNC1=C(C(=O)O)C=CC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g
YIELD: PERCENTYIELD 71.2%
YIELD: CALCULATEDPERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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